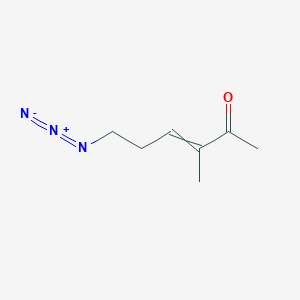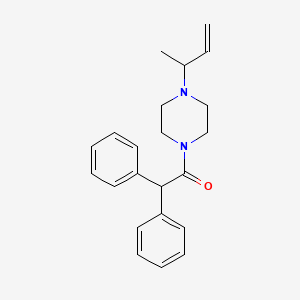
Piperazine, 1-(diphenylacetyl)-4-(1-methyl-2-propenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(diphenylacetyl)-4-(1-methyl-2-propenyl)-: is a complex organic compound that belongs to the class of piperazines This compound is characterized by the presence of a diphenylacetyl group and a 1-methyl-2-propenyl group attached to the piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(diphenylacetyl)-4-(1-methyl-2-propenyl)- typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Diphenylacetyl Group: The diphenylacetyl group can be introduced through an acylation reaction using diphenylacetyl chloride in the presence of a base such as pyridine.
Addition of the 1-Methyl-2-Propenyl Group: The 1-methyl-2-propenyl group can be added via an alkylation reaction using an appropriate alkyl halide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 1-methyl-2-propenyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the diphenylacetyl group, converting it to a diphenylmethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of diphenylmethyl derivatives.
Substitution: Introduction of various functional groups onto the piperazine ring.
Aplicaciones Científicas De Investigación
Piperazine, 1-(diphenylacetyl)-4-(1-methyl-2-propenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiparasitic properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Piperazine, 1-(diphenylacetyl)-4-(1-methyl-2-propenyl)- involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Piperazine, 1-(diphenylacetyl)-4-(2-propenyl)-: Similar structure but with a different alkyl group.
Piperazine, 1-(benzoyl)-4-(1-methyl-2-propenyl)-: Contains a benzoyl group instead of a diphenylacetyl group.
Piperazine, 1-(diphenylacetyl)-4-(ethyl)-: Contains an ethyl group instead of a 1-methyl-2-propenyl group.
Uniqueness
Piperazine, 1-(diphenylacetyl)-4-(1-methyl-2-propenyl)- is unique due to the specific combination of the diphenylacetyl and 1-methyl-2-propenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
798564-34-8 |
|---|---|
Fórmula molecular |
C22H26N2O |
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
1-(4-but-3-en-2-ylpiperazin-1-yl)-2,2-diphenylethanone |
InChI |
InChI=1S/C22H26N2O/c1-3-18(2)23-14-16-24(17-15-23)22(25)21(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h3-13,18,21H,1,14-17H2,2H3 |
Clave InChI |
OLHALLKIFLLQKI-UHFFFAOYSA-N |
SMILES canónico |
CC(C=C)N1CCN(CC1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


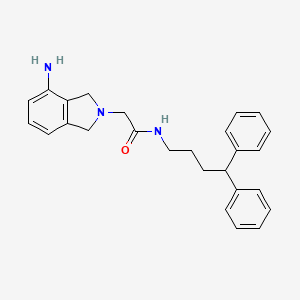
![4-[(2,3-Dimethylbutan-2-yl)oxy]-2,3,5,6-tetramethylphenol](/img/structure/B14206721.png)
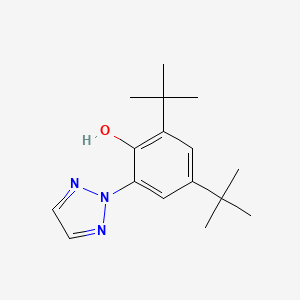
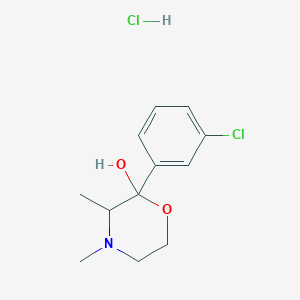
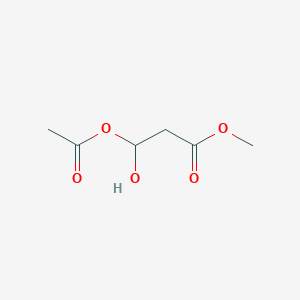

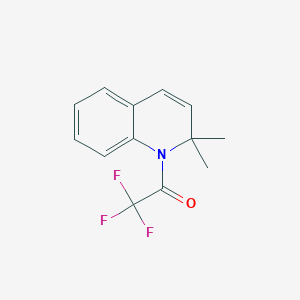
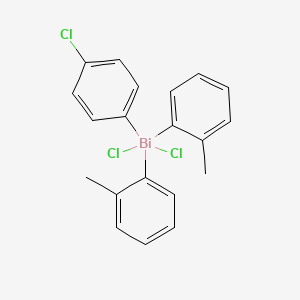
phosphanium bromide](/img/structure/B14206789.png)
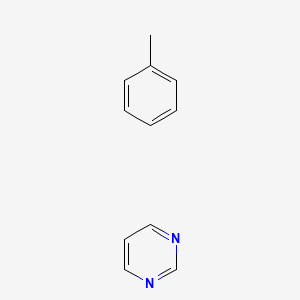
![Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(dioctyl)stannane](/img/structure/B14206798.png)
![3-[4-(2-Methylacryloyl)phenyl]propanoic acid](/img/structure/B14206809.png)
![2-Oxazolidinone, 3-[[(3R,4R)-2,3-diphenyl-4-isoxazolidinyl]carbonyl]-](/img/structure/B14206813.png)
